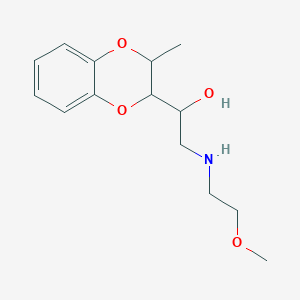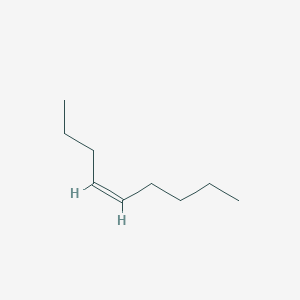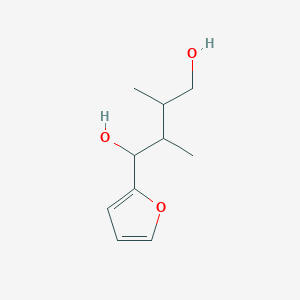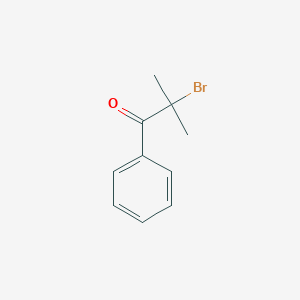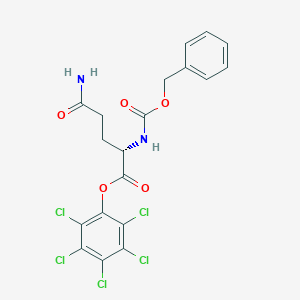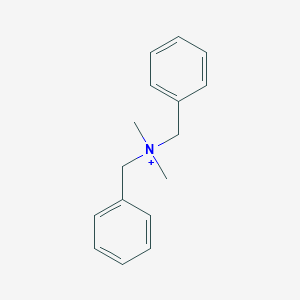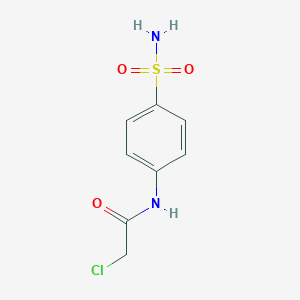
2-chloro-N-(4-sulfamoylphenyl)acetamide
Overview
Description
2-Chloro-N-(4-sulfamoylphenyl)acetamide, also known as CSPA, is a synthetic compound that has been used in laboratory experiments for decades. It has been studied for its potential applications in a variety of areas, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Cytotoxic Activity in Cancer Treatment : 2-chloro-N-(4-sulfamoylphenyl)acetamide has been used as a key intermediate for synthesizing various sulfonamide derivatives. These derivatives have shown promising in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with one compound exhibiting significant potency against breast cancer cell lines (Ghorab et al., 2015).
Building Block in Heterocyclic Synthesis : The compound has been described as a synthon in the synthesis of polyfunctionalized heterocyclic compounds, including a variety of derivatives. Its synthesis, reactivity, and reactions have been detailed, highlighting its versatility in organic synthesis (Gouda, 2014).
Antimicrobial Applications : Bis-heterocyclic sulfamoyl acetamides, prepared using this compound, have been found to exhibit potent antimicrobial activity against certain bacterial and fungal strains, including Pseudomonas aeruginosa and Penicillium chrysogenum (Divya et al., 2015).
Study of Metabolic Pathways in Herbicides : The compound has been studied in the context of chloroacetamide herbicides and their metabolism in human and rat liver microsomes. This research is important for understanding the metabolic pathways and potential health implications of these herbicides (Coleman et al., 2000).
Structural and Conformational Analysis : Research has been conducted on the conformations of similar compounds like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide, which is important for understanding their chemical properties and potential applications in various fields (Ishmaeva et al., 2015).
Mechanism of Action
Target of Action
It’s known that sulfonamide derivatives often target carbonic anhydrases, enzymes involved in maintaining ph balance and fluid balance in the body .
Mode of Action
Sulfonamides typically act as competitive inhibitors of carbonic anhydrases, preventing the enzyme from performing its function
Biochemical Pathways
Inhibition of carbonic anhydrases can disrupt several physiological processes, including fluid balance, ph regulation, and certain metabolic pathways .
Result of Action
As a potential inhibitor of carbonic anhydrases, it could theoretically disrupt pH balance and fluid regulation at the cellular level .
properties
IUPAC Name |
2-chloro-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDNKFSVVIFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326235 | |
| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14949-01-0 | |
| Record name | N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14949-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 525660 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14949-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4'-sulfamoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide?
A1: this compound, with the molecular formula C8H9ClN2O3S [], exhibits a specific spatial arrangement. The benzene ring within the molecule is slightly tilted with respect to the amido (-NHCO-) plane. This tilt, measured as a dihedral angle, is 4.1 degrees []. Additionally, the carbonyl oxygen atom of the amido group shows a degree of disorder, meaning it can occupy two different positions within the molecule. This disorder is characterized by site occupancy factors of 0.67 and 0.33 for the two possible positions [].
Q2: How can this compound be used in the synthesis of other compounds?
A2: this compound acts as a versatile building block in synthesizing various sulfonamide derivatives []. It reacts readily with different nitrogen-containing molecules, enabling the attachment of diverse chemical groups to its structure. These reactions allow for the creation of compounds incorporating adamantyl, indene, morpholinophenyl, pipronyl, benzothiazole, pyrazole, thiadiazole, quinoline, isoquinoline, thiazole, acrylamide, and benzochromene moieties []. This versatility makes this compound a valuable starting material for synthesizing a library of compounds with potential pharmaceutical applications.
Q3: Has this compound shown any promising biological activity?
A3: While this compound itself has not been extensively studied for biological activity, it serves as a crucial precursor to various derivatives tested for anticancer properties []. Among these derivatives, compound 17, derived from this compound, displayed promising results against breast cancer cell lines (MDA-MB-231) []. It exhibited an IC50 value of 66.6 μM, indicating greater potency than the reference drug 5-fluorouracil, which had an IC50 value of 77.28 μM under the same experimental conditions []. This finding suggests that further investigation into the derivatives of this compound could lead to the discovery of novel anticancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







